molecular formula C15H11ClFNO3 B7575420 3-[[(4-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid

3-[[(4-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid

Cat. No. B7575420
M. Wt: 307.70 g/mol
InChI Key: WABUIBASGFWNNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[(4-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid, also known as CFM-2, is an organic compound that has been studied for its potential use in scientific research. This compound is a member of the benzoylaminobenzoic acid family and has shown promising results in various studies. In

Mechanism of Action

3-[[(4-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid has been shown to selectively inhibit TMEM16A by binding to a specific site on the channel. This binding results in a conformational change that blocks the movement of chloride ions through the channel. This inhibition leads to a decrease in smooth muscle contraction, secretion, and neuronal excitability.
Biochemical and Physiological Effects:
3-[[(4-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid has been shown to have various biochemical and physiological effects. Inhibition of TMEM16A by 3-[[(4-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid leads to a decrease in smooth muscle contraction, which can be beneficial in diseases such as asthma and hypertension. 3-[[(4-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid has also been shown to decrease secretion, which can be beneficial in diseases such as cystic fibrosis. In addition, 3-[[(4-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid has been shown to decrease neuronal excitability, which can be beneficial in diseases such as epilepsy.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[[(4-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid in lab experiments is its selectivity for TMEM16A. This selectivity allows for specific inhibition of the channel without affecting other ion channels. However, one limitation of using 3-[[(4-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid is its low solubility in aqueous solutions. This can make it difficult to prepare solutions of 3-[[(4-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid for experiments.

Future Directions

There are several future directions for the study of 3-[[(4-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid. One direction is to explore the potential therapeutic applications of 3-[[(4-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid in diseases such as asthma, hypertension, and cystic fibrosis. Another direction is to study the effects of 3-[[(4-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid on other ion channels and physiological processes. Additionally, the development of more soluble analogs of 3-[[(4-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid could improve its use in lab experiments. Finally, the development of more selective inhibitors of TMEM16A could lead to improved therapeutic options for diseases associated with this channel.

Synthesis Methods

The synthesis of 3-[[(4-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid involves the reaction of 4-chloro-2-fluorobenzoyl chloride with 3-aminomethylbenzoic acid in the presence of a base. The reaction yields 3-[[(4-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid as a white crystalline solid. The purity of the compound can be improved through various purification techniques such as recrystallization or column chromatography.

Scientific Research Applications

3-[[(4-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid has been studied for its potential use as a selective inhibitor of the Ca2+-activated chloride channel TMEM16A. This channel is involved in various physiological processes such as smooth muscle contraction, secretion, and neuronal excitability. Inhibition of this channel has been shown to have therapeutic potential in various diseases such as asthma, hypertension, and cystic fibrosis.

properties

IUPAC Name

3-[[(4-chloro-2-fluorobenzoyl)amino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClFNO3/c16-11-4-5-12(13(17)7-11)14(19)18-8-9-2-1-3-10(6-9)15(20)21/h1-7H,8H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WABUIBASGFWNNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CNC(=O)C2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[(4-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid

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